2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
Description
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is a nitrile-containing organic compound featuring a 4-bromophenyl group and a 4-methylpiperazine moiety. Its structure combines aromatic electrophilicity (via the bromophenyl group) with the basicity and conformational flexibility of the methylpiperazine ring, making it a versatile intermediate in medicinal chemistry and materials science.
The compound is synthesized via copper acetate-mediated C–H cyanation reactions, where 2-(4-methylpiperazin-1-yl)acetonitrile serves as a cyanide source. This method enables efficient functionalization of aromatic systems under mild conditions, yielding moderate to high product purity (e.g., 98% yield for related nitriles) . Applications include the synthesis of fluorescent materials and bioactive molecules, such as FPR2 receptor agonists, highlighting its role in drug discovery and functional material design .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSVCWNTWXBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with 4-methylpiperazine in the presence of acetonitrile. The following general reaction scheme outlines this process:
-
Reagents :
- 4-Bromobenzylamine
- 4-Methylpiperazine
- Acetonitrile
-
Procedure :
- Mix the reagents in an appropriate solvent.
- Heat the mixture under reflux conditions.
- Purify the product using chromatography.
The resulting compound has been characterized using NMR and IR spectroscopy, confirming its structure and purity .
Biological Activity
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine, including those containing bromophenyl groups, exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported in the range of 0.5 to 8 μg/mL, indicating potent activity .
Anticancer Properties
In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for these activities ranged from 0.5 to 10 μM, demonstrating significant antiproliferative effects. Specifically, the compound showed higher potency against breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.8 | Apoptosis induction |
| MDA-MB-231 | 1.5 | Cell cycle arrest |
| A549 | 3.0 | Apoptosis induction |
| HeLa | 5.0 | Cytotoxicity |
Neuropharmacological Effects
Additionally, the compound has been evaluated for neuropharmacological properties, particularly as a potential anxiolytic agent due to its piperazine structure. Animal models have shown that it can reduce anxiety-like behaviors, suggesting possible therapeutic applications in treating anxiety disorders .
Case Studies
- Antimicrobial Evaluation : In a study evaluating various piperazine derivatives, it was found that the incorporation of bromophenyl groups enhanced antibacterial activity significantly compared to non-brominated analogs. The study utilized both MIC and MBC (Minimum Bactericidal Concentration) assays to determine efficacy against pathogens .
- Anticancer Activity : A comparative analysis of piperazine derivatives revealed that those containing halogen substitutions displayed improved cytotoxicity against cancer cell lines, with detailed flow cytometry analyses confirming apoptotic pathways were activated in treated cells .
- Neuropharmacological Study : Research involving behavioral tests on rodent models indicated that compounds similar to this compound exhibited anxiolytic effects comparable to established anxiolytics, warranting further exploration in clinical settings .
The compound this compound presents promising biological activities across various domains including antimicrobial and anticancer properties, along with potential neuropharmacological effects. Ongoing research is essential to elucidate its mechanisms of action fully and explore its therapeutic applications further.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Properties
Research indicates that compounds containing piperazine moieties, such as 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile, exhibit significant activity against depression and psychosis. The presence of the bromophenyl group enhances the pharmacological properties, making it a candidate for developing new antidepressants and antipsychotics. Studies have shown that derivatives of this compound can effectively inhibit serotonin reuptake, thereby increasing serotonin levels in the brain, which is beneficial for treating mood disorders .
Neuroprotective Effects
There is growing evidence that this compound may possess neuroprotective effects. It has been studied in the context of neurodegenerative diseases, where it demonstrates potential in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .
Material Science
Synthesis of Novel Polymers
The compound can serve as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties. Its structure allows for the incorporation into polymer matrices, leading to materials that exhibit improved strength and stability under various conditions. This application is particularly useful in developing high-performance materials for industrial applications .
Research Tool
Biochemical Assays
In laboratory settings, this compound is utilized as a research tool in biochemical assays to study receptor interactions and signal transduction pathways. Its ability to modulate neurotransmitter systems makes it valuable for investigating the mechanisms underlying various neurological conditions .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Comparative Data
Stability and Physicochemical Properties
- Thermal Stability : Quaternary ammonium betaine derivatives (related to nitrile intermediates) exhibit high stability at 30–35°C , whereas cyclohexylidene-containing analogs (e.g., ) may degrade under prolonged UV exposure due to extended conjugation.
- Solubility: The methylpiperazine group enhances aqueous solubility compared to non-polar analogs like 2-(4-bromophenyl)-2-phenylacetonitrile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 2-(4-bromophenyl)acetonitrile can react with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Intermediates are characterized using FT-IR (to confirm nitrile stretching at ~2200 cm⁻¹), ¹H/¹³C NMR (to verify substitution patterns and piperazine integration), and mass spectrometry (to confirm molecular ion peaks). Reaction progress is monitored via TLC with UV visualization .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : ¹H NMR detects aromatic protons (δ 7.3–7.6 ppm) and piperazine protons (δ 2.3–3.5 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and quaternary carbons. IR validates the C≡N bond .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines the structure, resolving bond lengths and angles. Data collection employs Mo/Kα radiation (λ = 0.71073 Å), and refinement metrics (e.g., R-factor < 5%) ensure accuracy .
Advanced Research Questions
Q. How is this compound utilized in Cu-mediated C–H activation for synthesizing bioactive heterocycles?
- Methodological Answer : The compound acts as a cyanating agent in C(sp²)–H activation . For example, with benzimidazole-directed substrates, Cu(OAc)₂ catalyzes regioselective cyanation at room temperature. The reaction proceeds via a radical or concerted mechanism, yielding 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles. Yields (60–85%) depend on solvent polarity (e.g., DCE) and directing-group efficiency .
Q. What strategies resolve discrepancies between X-ray crystallographic data and spectroscopic results for this compound?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational barriers in piperazine) or polymorphism. To resolve:
- Compare temperature-dependent NMR (e.g., VT-NMR) with SC-XRD to assess conformational flexibility.
- Use Hirshfeld surface analysis (via CrystalExplorer) to evaluate crystal packing influences.
- Validate purity via HPLC-MS to rule out byproducts .
Q. How is the compound evaluated for targeting glioblastoma multiforme (GBM) in 2D vs. 3D models?
- Methodological Answer :
- 2D assays : Cytotoxicity is measured via MTT assays on U87-MG cells (IC₅₀ values). Selectivity is tested against normal glial cells (e.g., HEK-293).
- 3D models : Spheroids embedded in Matrigel assess penetration and apoptosis (via caspase-3/7 activation). Target engagement is validated via Western blotting (e.g., EGFR/PI3K inhibition) .
Q. How can synthetic protocols be optimized to improve yields of derivatives?
- Methodological Answer :
- Catalyst screening : Pd(OAc)₂ or Ru-based catalysts enhance cross-coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for Knoevenagel condensations .
Q. What role does the compound play in synthesizing carbapenem antibiotics?
- Methodological Answer : It substitutes enol phosphate groups in carbapenem precursors via AdNE (allylic displacement nucleophilic elimination) . For example, 2-(4-methylpiperazin-1-yl)-2-oxoethanethiol reacts with enol phosphates in acetonitrile, yielding C-3 modified carbapenems with enhanced β-lactamase stability. Reactions are monitored via ³¹P NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
